Beta Amyloid (11-40) is primarily sourced from the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The production of this peptide occurs predominantly in neuronal tissues, where amyloid precursor protein is expressed. The aggregation of beta amyloid peptides, including those in the 11-40 range, has been linked to neurotoxic effects that contribute to Alzheimer’s disease pathology.
Beta Amyloid (11-40) can be classified under several categories:
The synthesis of Beta Amyloid (11-40) can be achieved through solid-phase peptide synthesis and recombinant DNA technology.
The solid-phase synthesis allows for precise control over the sequence and modifications of the peptide. Characterization techniques such as mass spectrometry and high-performance liquid chromatography are employed to confirm the identity and purity of Beta Amyloid (11-40).
Beta Amyloid (11-40) consists of a sequence of amino acids that allows it to adopt a specific conformation conducive to aggregation. The structure can be described as follows:
The molecular formula for Beta Amyloid (11-40) is C202H313N55O60S, with a molecular weight of approximately 4,500 Da. Structural studies using techniques like nuclear magnetic resonance spectroscopy and X-ray crystallography provide insights into its conformation.
Beta Amyloid (11-40) undergoes several important chemical reactions that lead to its aggregation:
The kinetics of aggregation can be studied using techniques like Thioflavin T fluorescence assays, which monitor fibril formation over time. Additionally, circular dichroism spectroscopy can assess changes in secondary structure during aggregation.
The mechanism by which Beta Amyloid (11-40) contributes to neurotoxicity involves several steps:
Studies have shown that soluble oligomers are more toxic than insoluble fibrils, suggesting that early aggregates play a crucial role in initiating neurodegenerative processes.
Thermal stability studies indicate that Beta Amyloid (11-40) begins to denature at temperatures above 70°C, while pH stability tests reveal optimal stability around neutral pH levels.
Beta Amyloid (11-40) has several applications in scientific research:
Beta amyloid (Aβ1-40) is a major constituent of extracellular amyloid plaques, a hallmark neuropathological feature of Alzheimer's disease (AD). These plaques exhibit complex spatiotemporal dynamics, initially accumulating in neocortical regions before spreading to allocortical areas, hippocampus, and eventually subcortical structures as disease progresses [1] [6]. The solubility profile of Aβ pools—not merely total plaque burden—correlates more strongly with clinical dementia severity than traditional plaque density metrics. Aβ1-40 demonstrates higher solubility and lower aggregation propensity compared to the longer Aβ1-42 isoform, yet it comprises approximately 80-90% of total Aβ production and serves as a primary component of diffuse (non-fibrillar) plaques [1] [3].
Table 1: Key Properties of Aβ Isoforms in Plaque Formation
Property | Aβ1-40 | Aβ1-42 |
---|---|---|
Relative Abundance | 80-90% of total Aβ | 5-10% of total Aβ |
Aggregation Rate | Slower nucleation | Rapid nucleation |
Plaque Morphology | Diffuse, non-fibrillar plaques | Dense-core, fibrillar plaques |
Hydrophobicity | Moderate (lacks Ile41-Ala42) | High (C-terminal hydrophobic residues) |
Spatial Distribution | Later accumulation phases | Early seeding regions |
Diffuse plaques containing Aβ1-40 may represent an early stage in amyloid deposition, preceding the formation of neuritic plaques with Aβ1-42-rich cores. The extended C-terminus of Aβ1-42 enhances hydrophobic interactions that promote β-sheet formation and fibrillization, while Aβ1-40 exhibits competitive interactions between its 17LVF19 and 32IGL34 segments that limit its self-assembly efficiency [6]. Nevertheless, Aβ1-40 contributes significantly to vascular amyloid deposition (cerebral amyloid angiopathy) and may facilitate Aβ1-42 fibrillization through heterotypic interactions [1] [3].
Aβ1-40 follows a complex aggregation pathway characterized by primary nucleation (monomer-dependent), secondary nucleation (fibril-catalyzed), and elongation phases. Recent studies using Taylor dispersion analysis and atomic force microscopy reveal that Aβ1-40 exhibits slower initial oligomerization kinetics compared to Aβ1-42, but forms stable oligomeric intermediates of 5-15 nm in size [2]. These soluble oligomers—particularly paranuclei (2-3 mers) and protofibrils—demonstrate membrane-disrupting properties that impair synaptic function.
In Aβ1-40:Aβ1-42 mixtures, aggregation kinetics display non-linear behavior:
Table 2: Aggregation Kinetics of Aβ1-40 Under Different Conditions
Condition | Nucleation Phase | Oligomer Stability | Fibril Formation |
---|---|---|---|
Aβ1-40 alone | Slow (hours-days) | Moderate (transient oligomers) | Extensive fibrils |
Aβ1-40 + Aβ1-42 (1:3) | Very rapid (minutes) | High (stable oligomers) | Limited fibrils |
Aβ1-40 + Cu²⁺ | Accelerated 2-3 fold | Enhanced oligomer persistence | Dense aggregates |
Aβ1-40 + Zn²⁺ | Instant precipitation | Low (rapid sedimentation) | Amorphous deposits |
Notably, Aβ1-40 oligomers exhibit distinct neurotoxicity mechanisms compared to Aβ1-42:
In AppNL-G-F knock-in mouse models, cognitive deficits emerge only after amyloid plaque formation and associated reactive gliosis, suggesting oligomer-to-plaque transition represents a critical threshold in neurotoxicity [7].
Aβ1-40 exhibits high-affinity binding to physiological metal ions, particularly Cu²⁺ and Zn²⁺, which profoundly alter its aggregation pathway and redox activity:
Pathological consequence: Synaptic oxidative stress and mitochondrial damage [1]
Zinc (Zn²⁺):
Genome-wide association studies (GWAS) have identified variants near metalloproteinase genes that influence both metal homeostasis and Aβ1-40 plasma levels, suggesting metal-Aβ interactions represent modifiable risk factors in AD pathogenesis [9]. Metal ion binding also potentiates Aβ1-40-mediated blood-brain barrier dysfunction by increasing endothelial oxidative stress and reducing LRP1-mediated clearance [1].
Aβ1-40 demonstrates complex bidirectional interactions with tau pathology:
Notably, Aβ1-40 shows reduced direct tau interaction compared to Aβ1-42, but its abundance amplifies tau-mediated neurodegeneration through inflammatory pathways. Microglia exposed to Aβ1-40 exhibit increased production of IL-1β and TNF-α, which activate neuronal stress kinases that phosphorylate tau [6] [7].
Genetic alterations in Aβ-processing enzymes directly impact Aβ1-40 production and amyloidogenesis:
APP locus duplication: Gene dosage effect → Increased Aβ1-40 without DS phenotype [5]
PSEN1/PSEN2 mutations:
Impaired Notch signaling → Developmental consequences [6] [9]
Trisomy 21 (Down syndrome):
Table 3: Genetic Variants Influencing Aβ1-40 Homeostasis
Genetic Locus | Variant Type | Effect on Aβ1-40 | AD Risk Association |
---|---|---|---|
APP (Chr21) | Swedish mutation | Increased production | Elevated risk (EOAD) |
APP | A673T | Reduced production | Protective |
APP | Duplication | Increased production | Autosomal dominant AD |
BACE1 (Chr11) | rs638405 | Altered processing | Modest risk (LOAD) |
PSEN2 (Chr1) | rs1295645 | Impaired clearance | Increased risk |
APOE (Chr19) | ε4 allele | Reduced clearance | Strong risk (LOAD) |
Genome-wide association studies of plasma Aβ1-40 levels in >12,000 non-demented individuals confirm that variants near APP, BACE1, and PSEN2 significantly influence Aβ1-40 homeostasis, validating its role as an AD endophenotype [9]. The BACE1 variant rs638405 shows interaction with APOE ε4 status, suggesting combinatorial genetic effects on Aβ1-40 accumulation.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5